molecular formula C10H19NO3 B6263523 tert-butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate CAS No. 2219371-05-6

tert-butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate

Cat. No.: B6263523
CAS No.: 2219371-05-6
M. Wt: 201.3
InChI Key:
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Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various intermediates and active pharmaceutical ingredients .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides and carbamates. It serves as a model substrate for investigating the mechanisms of these reactions .

Medicine: The compound is explored for its potential use in drug development. Its unique structure allows it to be incorporated into various drug candidates, enhancing their pharmacological properties .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. It is valued for its reactivity and versatility in chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate involves the opening of the epoxide ring, which can react with various nucleophiles. This reaction is facilitated by the presence of a base, which deprotonates the nucleophile, making it more reactive . The compound can interact with enzymes and proteins, forming covalent bonds and modifying their activity .

Comparison with Similar Compounds

  • tert-Butyl N-(2-oxiranylmethyl)carbamate
  • tert-Butyl N-(2,3-epoxypropyl)carbamate
  • tert-Butyl N-(2-hydroxypropyl)carbamate

Uniqueness: tert-Butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate is unique due to its specific structure, which combines an epoxide and a carbamate functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

2219371-05-6

Molecular Formula

C10H19NO3

Molecular Weight

201.3

Purity

95

Origin of Product

United States

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